molecular formula C18H22N2O5S2 B12211314 N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide

Cat. No.: B12211314
M. Wt: 410.5 g/mol
InChI Key: LSBSXXISBAPAEN-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with two sulfone groups (5,5-dioxide) and substituted with a 1,3-benzodioxol-5-yl moiety and a 2-ethylbutanamide enamide group. The sulfone groups enhance polarity and oxidative stability, while the benzodioxol ring may facilitate π-π interactions in biological targets.

Properties

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-ethylbutanamide

InChI

InChI=1S/C18H22N2O5S2/c1-3-11(4-2)17(21)19-18-20(13-8-27(22,23)9-16(13)26-18)12-5-6-14-15(7-12)25-10-24-14/h5-7,11,13,16H,3-4,8-10H2,1-2H3

InChI Key

LSBSXXISBAPAEN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide typically involves multiple steps, including the formation of the benzodioxole and thiazole rings, followed by their coupling with the ethylbutanamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Comparative Structural Analysis
Compound Name/ID Core Structure Substituents/Functional Groups Key Distinctions
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 1,3-Benzodioxol-5-yl, 2-ethylbutanamide, sulfones Sulfones increase polarity vs. non-oxidized analogs
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1,3,4-Thiadiazole Isoxazole, benzamide Lacks sulfone; simpler bicyclic system
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine Benzylidene, cyano, diketone Nitrile group; fused pyrimidine ring
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 1,3,4-Thiadiazole Acryloyl, dimethylamino, benzamide Electron-rich acryloyl substituent

Physicochemical Properties

  • Lipophilicity : The 2-ethylbutanamide substituent introduces moderate lipophilicity, intermediate between aromatic benzamide derivatives (e.g., Compound 6 ) and aliphatic acryloyl groups (e.g., Compound 4g ).

Spectroscopic Characterization

Table 2: Key Spectral Data Comparison
Compound IR (cm⁻¹) NMR Highlights (δ, ppm)
Target Compound ~1350-1150 (S=O), ~1650 (C=O) Complex splitting from bicyclic core; aromatic protons at 6.5–7.5
Compound 6 1606 (C=O) Aromatic protons at 7.36–7.72
Compound 11a 2219 (CN) Methyl groups at 2.24 (s); benzylidene proton at 7.94
Compound 4g 1690, 1638 (2C=O) Dimethylamino protons at 2.49 (s)

Biological Activity

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antidiabetic and anticancer effects, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety with a thieno[3,4-d][1,3]thiazole framework. The molecular formula is C17H21N3O4S, with a molecular weight of 373.43 g/mol. Its structural complexity allows for diverse interactions within biological systems.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. In particular, compound IIc , a related derivative, demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating its effectiveness in managing blood glucose levels. In vivo studies showed that treatment reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after five doses .

Table 1: Antidiabetic Activity of Benzodioxole Derivatives

CompoundIC50 (µM)Blood Glucose Reduction (mg/dL)
IIa0.85Not reported
IIc0.6878.4

Anticancer Activity

The compound's derivatives have also been evaluated for anticancer properties. In vitro assays revealed that certain benzodioxole derivatives exhibited cytotoxic effects on various cancer cell lines while maintaining safety profiles for normal cells. For instance, compound IId showed significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .

Table 2: Anticancer Activity of Selected Compounds

CompoundCancer Cell Lines AffectedIC50 Range (µM)
IIdCell Line A26 - 65
IIcCell Line BNot reported

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in carbohydrate metabolism and cancer cell proliferation. The inhibition of α-amylase suggests a mechanism by which the compound can regulate glucose absorption in the intestines.

Case Studies

Several case studies have documented the effects of benzodioxole derivatives in clinical and preclinical settings:

  • Diabetes Management : A study involving diabetic mice treated with compound IIc showed significant improvements in glycemic control compared to untreated controls.
  • Cancer Treatment : In vitro studies indicated that compounds derived from the benzodioxole structure could selectively induce apoptosis in cancer cells while sparing normal cells.

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